Cas no 1094711-78-0 (3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine)

3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic organic compound featuring a brominated imidazopyridine core with an amino functional group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the amino group offers versatility for derivatization. Its rigid fused-ring system contributes to stability and potential binding affinity in medicinal chemistry applications. The compound is typically handled under controlled conditions due to its sensitivity. High-purity grades are available for research and industrial use, ensuring reproducibility in synthetic pathways.
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine structure
1094711-78-0 structure
Product name:3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine
CAS No:1094711-78-0
MF:C8H8BrN3
MW:226.073220252991
CID:6121593
PubChem ID:43175807

3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine
    • 1094711-78-0
    • EN300-6298512
    • Inchi: 1S/C8H8BrN3/c1-5-8(9)12-4-6(10)2-3-7(12)11-5/h2-4H,10H2,1H3
    • InChI Key: STHGSFMXVRQGBG-UHFFFAOYSA-N
    • SMILES: C12=NC(C)=C(Br)N1C=C(N)C=C2

Computed Properties

  • Exact Mass: 224.99016g/mol
  • Monoisotopic Mass: 224.99016g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 43.3Ų

Experimental Properties

  • Density: 1.76±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 5.61±0.10(Predicted)

3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6298512-2.5g
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine
1094711-78-0
2.5g
$2408.0 2023-05-29
Enamine
EN300-6298512-0.1g
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine
1094711-78-0
0.1g
$1081.0 2023-05-29
Enamine
EN300-6298512-0.5g
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine
1094711-78-0
0.5g
$1180.0 2023-05-29
Enamine
EN300-6298512-5.0g
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine
1094711-78-0
5g
$3562.0 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1934804-250mg
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine
1094711-78-0 98%
250mg
¥15957.00 2024-08-09
Enamine
EN300-6298512-10.0g
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine
1094711-78-0
10g
$5283.0 2023-05-29
Enamine
EN300-6298512-0.05g
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine
1094711-78-0
0.05g
$1032.0 2023-05-29
Enamine
EN300-6298512-1.0g
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine
1094711-78-0
1g
$1229.0 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1934804-100mg
3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine
1094711-78-0 98%
100mg
¥15251.00 2024-08-09
Enamine
EN300-6298512-0.25g
3-bromo-2-methylimidazo[1,2-a]pyridin-6-amine
1094711-78-0
0.25g
$1131.0 2023-05-29

Additional information on 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine

3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine: A Comprehensive Overview

3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine, also known by its CAS number 1094711-78-0, is a fascinating compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their unique structural properties and diverse applications. The presence of the bromine atom at the 3-position and a methyl group at the 2-position introduces intriguing electronic effects that influence its reactivity and biological activity.

The synthesis of 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine typically involves multi-step reactions, often utilizing aromatic substitution or condensation techniques. Recent advancements in synthetic chemistry have enabled more efficient routes to this compound, minimizing the use of hazardous reagents and reducing production costs. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.

One of the most promising applications of this compound lies in its potential as a building block for drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-known motif in medicinal chemistry, often associated with kinase inhibitors and other bioactive molecules. Studies have shown that 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine exhibits moderate inhibitory activity against certain protein kinases, making it a valuable starting point for developing novel therapeutic agents.

In addition to its pharmacological applications, this compound has also garnered attention in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent research has focused on incorporating this compound into polymer blends to enhance their electrical conductivity without compromising mechanical stability.

The structural versatility of 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine allows for further functionalization to tailor its properties for specific applications. For example, substitution at the 6-amino position can lead to derivatives with enhanced solubility or improved binding affinity for target proteins. Such modifications are critical in drug design, where bioavailability and efficacy are paramount.

From an environmental perspective, the synthesis and application of this compound are being scrutinized to ensure sustainability. Researchers are exploring green chemistry approaches to minimize waste and reduce energy consumption during production. This includes the use of recyclable catalysts and solvent systems that align with eco-friendly practices.

In conclusion, 3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine stands as a versatile and intriguing molecule with vast potential across multiple disciplines. Its role as a key intermediate in drug discovery and materials science underscores its importance in contemporary chemical research. As advancements continue to unfold, this compound is poised to contribute significantly to both academic and industrial applications.

Recommend Articles

Recommended suppliers
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd